Spiro[3.4]octane-5-thiol
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Overview
Description
Spiro[3.4]octane-5-thiol is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Spiro[3.4]octane-5-thiol often involves cyclization reactions. One common method is the annulation strategy, which can involve the annulation of cyclopentane or four-membered rings . These reactions typically use readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach to synthesizing spirocyclic compounds involves scalable chemical processes that ensure high yield and purity. These methods often employ catalytic reactions and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octane-5-thiol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thiol group to a sulfoxide or sulfone using oxidizing agents.
Reduction: The thiol group can be reduced to a sulfide under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
Spiro[3.4]octane-5-thiol has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Spiro[3.4]octane-5-thiol exerts its effects is primarily through its thiol group, which can interact with various molecular targets. The thiol group is known for its ability to form disulfide bonds, which can influence protein structure and function. Additionally, the spirocyclic structure provides a rigid framework that can interact with specific biological targets, potentially leading to unique biological activities .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]octane: Lacks the thiol group but shares the spirocyclic structure.
Spiro[3.4]octane-5-amine: Contains an amine group instead of a thiol group.
Spiro[3.4]octane-5-alcohol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
Spiro[3.4]octane-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The thiol group allows for specific interactions, such as disulfide bond formation, which are not possible with the amine or hydroxyl analogs .
Biological Activity
Spiro[3.4]octane-5-thiol (C8H14S), a compound characterized by its unique spirocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its cytotoxicity, anti-inflammatory properties, and other relevant biological effects.
Chemical Structure and Properties
This compound features a spiro carbon framework, which contributes to its unique chemical properties. The presence of a thiol group (-SH) enhances its reactivity and potential interactions with biological molecules.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound's efficacy is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF7 (Breast Cancer) | 4.1 ± 0.10 | |
HepG2 (Liver Cancer) | 3.5 ± 0.07 | |
HeLa (Cervical Cancer) | Not specified |
In a comparative study, this compound exhibited significant cytotoxicity against MCF7 and HepG2 cell lines, outperforming standard chemotherapeutic agents like staurosporine.
Molecular docking studies suggest that this compound interacts with key proteins involved in cancer progression, such as EGFR and CDK-2. The binding energies recorded were -19.63 kcal/mol for EGFR and -18.6 kcal/mol for CDK-2, indicating strong interactions that could lead to inhibition of their activities and subsequent cancer cell death .
Anti-inflammatory Activity
Spiro compounds, including derivatives of this compound, have been reported to possess anti-inflammatory properties. A critical review highlighted that spiro-flavonoids exhibit both in vitro and in vivo anti-inflammatory effects, suggesting that similar mechanisms may be present in this compound .
Case Studies
- Cytotoxicity Evaluation : In a study assessing various spiro compounds, this compound was tested alongside other derivatives for their anticancer properties against multiple cell lines, including MCF7 and HepG2, confirming its potent activity.
- Structural Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications to the thiol group significantly impact the biological activity of spiro compounds, emphasizing the importance of molecular structure in therapeutic efficacy .
Future Perspectives
The promising biological activities of this compound warrant further investigation into its pharmacological properties and potential therapeutic applications. Future research should focus on:
- In vivo studies to validate the cytotoxic effects observed in vitro.
- Exploration of synthetic pathways to develop more potent analogs with improved bioavailability and reduced toxicity.
- Mechanistic studies to elucidate the pathways through which this compound exerts its effects.
Properties
Molecular Formula |
C8H14S |
---|---|
Molecular Weight |
142.26 g/mol |
IUPAC Name |
spiro[3.4]octane-8-thiol |
InChI |
InChI=1S/C8H14S/c9-7-3-1-4-8(7)5-2-6-8/h7,9H,1-6H2 |
InChI Key |
WLCQXSZLMJIXMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCC2)S |
Origin of Product |
United States |
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